molecular formula C23H30N2O2 B6499481 2,4,6-trimethyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide CAS No. 953915-61-2

2,4,6-trimethyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide

Cat. No.: B6499481
CAS No.: 953915-61-2
M. Wt: 366.5 g/mol
InChI Key: VFRKZRLZBCFXGN-UHFFFAOYSA-N
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Description

The compound “2,4,6-trimethyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . It also has a morpholine ring, which is often found in fungicides, antibiotics, and other pharmaceuticals .


Chemical Reactions Analysis

The chemical reactivity of a compound depends on its structure. Benzamides, for example, can undergo reactions like hydrolysis, reduction, and reactions with Grignard reagents . Morpholines can participate in reactions like alkylation, acylation, and sulfonation .

Mechanism of Action

The mechanism of action of 2,4,6-TMN-PMP is not yet fully understood. However, it is believed to involve a number of different processes. It is thought to interact with acetylcholinesterase by binding to its active site and inhibiting its activity. It is also believed to interact with G-protein coupled receptors by binding to their ligand-binding domains and modulating their activity. Additionally, it is thought to interact with cyclooxygenase-2 by binding to its active site and inhibiting its activity.
Biochemical and Physiological Effects
2,4,6-TMN-PMP has been studied for its potential biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of acetylcholinesterase, modulate the activity of certain G-protein coupled receptors, and inhibit the activity of cyclooxygenase-2. Additionally, in vivo studies have shown that it can reduce inflammation and improve cognitive function.

Advantages and Limitations for Lab Experiments

The use of 2,4,6-TMN-PMP in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, it is non-toxic and can be used in a variety of experiments. However, there are some limitations. For example, it is not very stable and can degrade over time. Additionally, it is not very soluble in water, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for the use of 2,4,6-TMN-PMP. One potential direction is to further study its potential to modulate the activity of G-protein coupled receptors. Additionally, it could be studied for its potential to modulate the activity of other enzymes, such as proteases and kinases. Additionally, it could be studied for its potential to modulate the activity of other enzymes involved in inflammation and other physiological processes. Finally, it could be studied for its potential to modulate the activity of other proteins, such as transcription factors and cell surface receptors.

Synthesis Methods

2,4,6-TMN-PMP can be synthesized using a variety of methods. The most common method is the direct amination of 2,4,6-trimethylbenzamide (TMB) with 2-phenylmorpholine-4-propyl chloride (PMPCl). This reaction is typically carried out in an anhydrous solvent such as dichloromethane at a temperature of 0-5°C. The reaction is then quenched with aqueous sodium hydroxide and the product is purified by column chromatography.

Scientific Research Applications

2,4,6-TMN-PMP has been used in various scientific research applications. It has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. It has also been studied for its potential to modulate the activity of certain G-protein coupled receptors, which are involved in numerous physiological processes. Additionally, 2,4,6-TMN-PMP has been studied for its ability to modulate the activity of the enzyme cyclooxygenase-2, which is involved in inflammation.

Properties

IUPAC Name

2,4,6-trimethyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-17-14-18(2)22(19(3)15-17)23(26)24-10-7-11-25-12-13-27-21(16-25)20-8-5-4-6-9-20/h4-6,8-9,14-15,21H,7,10-13,16H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFRKZRLZBCFXGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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